molecular formula C8H3F5O2 B8064299 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

Cat. No. B8064299
M. Wt: 226.10 g/mol
InChI Key: VRBDZRLCCHMUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H3F5O2 and its molecular weight is 226.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,6-Difluorobenzaldehyde, Trifluoromethanol, Sodium hydride, Methanol, Acetic acid, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium bisulfite

Reaction
Step 1: 2,6-Difluorobenzaldehyde is reacted with trifluoromethanol in the presence of sodium hydride to form 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde., Step 2: The crude product from step 1 is dissolved in methanol and treated with acetic acid to remove any impurities., Step 3: The purified product from step 2 is dissolved in sulfuric acid and cooled to 0°C. Sodium nitrite is added slowly to the solution to form a diazonium salt., Step 4: The diazonium salt from step 3 is then treated with hydrochloric acid to form a phenol intermediate., Step 5: The phenol intermediate from step 4 is then treated with sodium bisulfite to form the final product, 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde.

properties

IUPAC Name

2,6-difluoro-3-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBDZRLCCHMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde

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